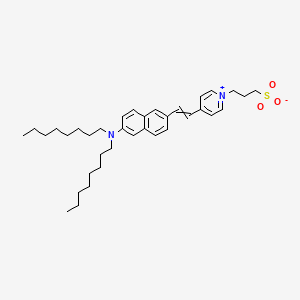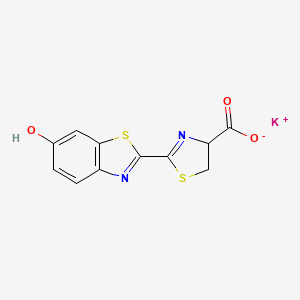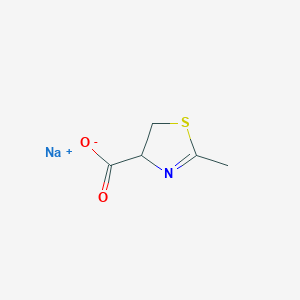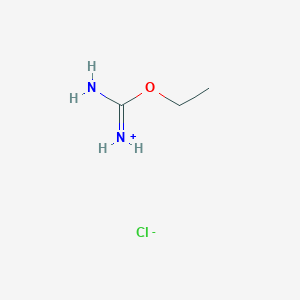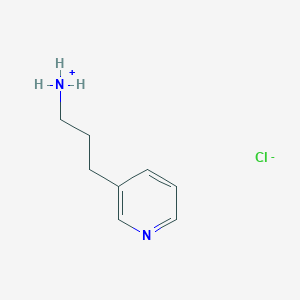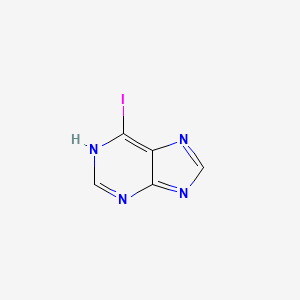
6-iodo-1H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-1H-purine, also known as CID755673, is a potent and selective small molecule inhibitor of protein kinase D (PKD). It has been widely studied for its ability to maintain the undifferentiated state of embryonic stem cells and its potential therapeutic applications in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1H-purine involves several steps, starting with the preparation of the core benzoxoloazepinolone structure. The key steps include:
Formation of the benzoxoloazepinolone core: This involves the cyclization of a suitable precursor under acidic conditions.
Functionalization: Introduction of functional groups to enhance the inhibitory activity against PKD.
Purification: The final compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
6-iodo-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are used to introduce different substituents on the benzoxoloazepinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
6-iodo-1H-purine has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PKD in various biochemical pathways.
Biology: Employed in research to maintain the pluripotency of embryonic stem cells and investigate cellular signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment, as it inhibits PKD, which is involved in cell proliferation and survival.
Industry: Utilized in the development of new drugs targeting PKD-related pathways.
Mechanism of Action
6-iodo-1H-purine exerts its effects by selectively inhibiting protein kinase D. The inhibition of PKD leads to the activation of the PI3K/AKT signaling pathway, which plays a crucial role in maintaining the undifferentiated state of embryonic stem cells. The compound binds to the active site of PKD, preventing its phosphorylation and subsequent activation.
Comparison with Similar Compounds
Similar Compounds
CID755673: Another potent PKD inhibitor with similar structure and activity.
CID755674: A structurally related compound with slightly different inhibitory properties.
CID755675: Another analog with modifications to the benzoxoloazepinolone core.
Uniqueness
6-iodo-1H-purine is unique due to its high selectivity and potency against PKD. It exhibits a lower IC50 value compared to other similar compounds, making it a more effective inhibitor. Additionally, its ability to maintain the pluripotency of embryonic stem cells sets it apart from other PKD inhibitors.
Properties
IUPAC Name |
6-iodo-1H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFSSALYRLHPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC2=C(N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=NC=NC2=C(N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7795542.png)
![4-methyl-N-[(E)-(3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzenesulfonamide](/img/structure/B7795556.png)
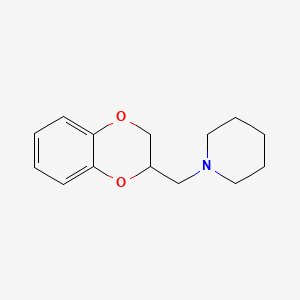


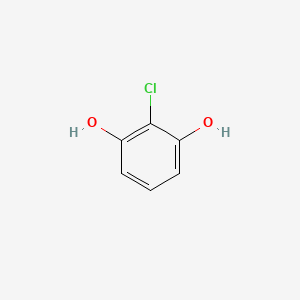
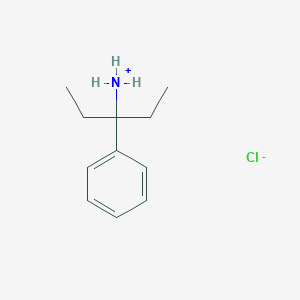
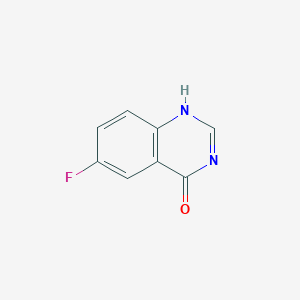
![8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7795597.png)
